molecular formula C24H27N3O3S B14980809 N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide

N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide

Cat. No.: B14980809
M. Wt: 437.6 g/mol
InChI Key: IDJMJQYLROFQNM-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazinone moiety, and a phenyl ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Moiety: This step involves the cyclization of a suitable precursor to form the hexahydrophthalazinone ring. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. This step requires careful control of reaction conditions, such as temperature and pH, to ensure the desired product is obtained.

    Coupling Reactions: The final step involves coupling the phthalazinone moiety with the sulfonamide group and the phenyl ring. This step may involve the use of coupling agents, such as carbodiimides, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the phthalazinone moiety to a dihydrophthalazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reaction conditions typically involve mild to moderate temperatures and specific solvents.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reaction conditions may vary depending on the desired product.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions. Conditions include the use of specific catalysts, solvents, and controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrophthalazines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. The phthalazinone moiety may also interact with nucleic acids and other biomolecules, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-ethyl-2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide: Similar structure but lacks the 3-methyl group on the phthalazinone moiety.

    N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide: Similar structure but has a methyl group on the phenyl ring.

    N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-phenylmethanesulfonamide: Similar structure but has a methanesulfonamide group instead of a benzenesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-ethyl-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-27(19-10-6-5-7-11-19)31(29,30)22-16-18(15-14-17(22)2)23-20-12-8-9-13-21(20)24(28)26(3)25-23/h5-7,10-11,14-16H,4,8-9,12-13H2,1-3H3

InChI Key

IDJMJQYLROFQNM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C

Origin of Product

United States

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